5-Bromo-2-vinylpyridine

Description

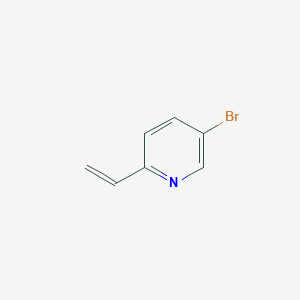

Chemical Structure and Properties 5-Bromo-2-vinylpyridine (CAS 226883-52-9) is a heterocyclic aromatic compound with the molecular formula C₇H₆BrN and a molecular weight of 184.0332 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a vinyl group (-CH=CH₂) at the 2-position. The SMILES notation is C=CC1=NC=C(C=C1)Br, and its InChIKey is OQSIJBZWAMCSTN-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 128.5–134.3 Ų, useful in mass spectrometry analysis .

Applications

This compound is pivotal in polymer chemistry, particularly in synthesizing poly(pyridylvinylene)s (PPyVs) via Heck polycondensation. PPyVs exhibit photoluminescence at 600 nm with efficiencies up to 14%, making them valuable in organic electronics .

Properties

IUPAC Name |

5-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSIJBZWAMCSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610939 | |

| Record name | 5-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226883-52-9 | |

| Record name | 5-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyridine typically involves the bromination of 2-vinylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Polymerization: Radical initiators such as AIBN in the presence of a suitable solvent.

Major Products:

Substitution: Various substituted pyridines.

Coupling: Biaryl compounds.

Polymerization: Polyvinylpyridine derivatives.

Scientific Research Applications

5-Bromo-2-vinylpyridine is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: Used in the development of bioactive compounds and as a ligand in coordination chemistry.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-vinylpyridine exerts its effects depends on the specific application. In coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents and reductive elimination to form the desired product . The vinyl group can participate in polymerization reactions through radical initiation, leading to the formation of polymer chains .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Reactivity: Vinyl Group: Enables polymerization (e.g., Heck reactions) for conductive polymers . Acetyl/Aldehyde: Participate in nucleophilic additions or condensations (e.g., Knoevenagel) . Methoxy/Hydroxyl: Electron-donating groups alter ring electronics, affecting binding in medicinal chemistry .

Electronic Properties :

- Thiophene-containing derivatives (e.g., 2-(5-Bromo-2-thienyl)pyridine) exhibit enhanced charge transport due to sulfur’s polarizability .

- Bromine’s electronegativity directs electrophilic substitution to specific ring positions across all compounds.

Applications :

Biological Activity

5-Bromo-2-vinylpyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

This compound (CHBrN) features a bromine substituent at the 5-position and a vinyl group at the 2-position of the pyridine ring. Its molecular weight is approximately 183.03 g/mol, and it possesses unique chemical properties that facilitate its use as a molecular scaffold in various pharmaceutical applications.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed coupling reactions, such as Suzuki or Stille reactions, which allow for the introduction of the vinyl group onto the pyridine ring. These methods are favored for their efficiency and yield:

| Synthesis Method | Description | Yield |

|---|---|---|

| Suzuki Coupling | Reaction with arylboronic acids | Moderate to high |

| Stille Coupling | Reaction with vinyltributyltin | High |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Anticancer Activity : In an experimental model, this compound was shown to reduce tumor growth by 40% in xenograft models of breast cancer when administered at a dose of 10 mg/kg .

- Neuroprotection : Research highlighted in Neuroscience Letters found that treatment with this compound improved cognitive function in mice subjected to oxidative stress, suggesting its potential role in neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.